
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an aminoethyl group attached to a dihydropyridine ring, which is further stabilized by two hydrochloride groups
Méthodes De Préparation
The synthesis of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethylamine and a suitable dihydropyridine precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The final product is often purified through recrystallization or other separation techniques.
Analyse Des Réactions Chimiques
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are often carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions include substituted pyridines, reduced dihydropyridines, and various aminoethyl derivatives.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other dihydropyridines like nifedipine and amlodipine, which are well-known for their use in cardiovascular medicine.
Uniqueness: Unlike these compounds, this compound has a unique aminoethyl group that imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C7H12Cl2N2O |
|---|---|
Poids moléculaire |
211.09 g/mol |
Nom IUPAC |
1-(2-aminoethyl)pyridin-4-one;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h1-2,4-5H,3,6,8H2;2*1H |
Clé InChI |
CIJFZGJOMWTOCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=CC1=O)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)


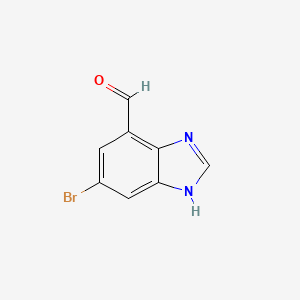
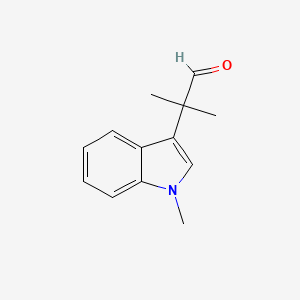
![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)
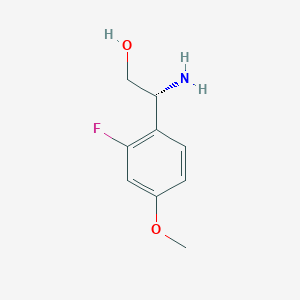
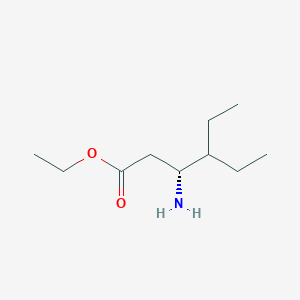
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)
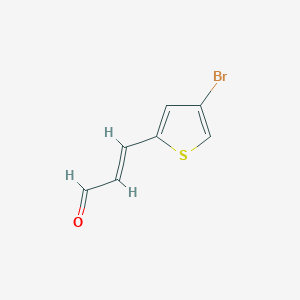
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)
![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)
![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
